![molecular formula C₇H₉Cl₂N₃ B1145819 1H-吡咯并[2,3-b]吡啶-3-胺二盐酸盐 CAS No. 100960-08-5](/img/structure/B1145819.png)

1H-吡咯并[2,3-b]吡啶-3-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

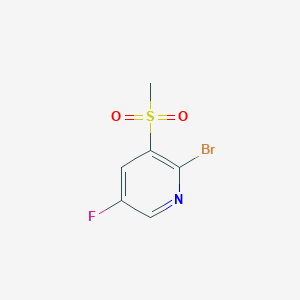

“1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride” is a chemical compound . It has a molecular weight of 133.15 . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine family .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives has been described in various studies . For instance, in one study, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is available in the NIST Chemistry WebBook .科学研究应用

Drug Discovery

The 7-azaindole building block, which is a part of the “3-Amino-7-azaindole dihydrochloride” structure, has attracted considerable interest in the field of drug discovery . Due to its powerful medicinal properties, the development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research .

Kinase Inhibitors

Azaindole derivatives, such as “3-Amino-7-azaindole dihydrochloride”, have been increasingly used as kinase inhibitors . These compounds have contributed significantly to innovation in drug discovery. They have been used in Fragment-Based Drug Discovery (FBDD) programs and have targeted different protein kinases .

Antileishmanial Agents

Although not directly related to “1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride”, uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives, which share a similar structure, have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Inhibitor of Cell Migration and Invasion

Some compounds related to “1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride” have been evaluated for their effect on the migration and invasion abilities of certain cells . This suggests potential applications in the study of cell biology and the development of treatments for diseases involving abnormal cell migration and invasion.

Synthesis of Novel Compounds

The “1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride” structure can be used as a building block in the synthesis of novel compounds . These new compounds can then be evaluated for various applications, including medicinal chemistry and materials science.

Study of Hydrogen Bonding

The dihydrochloride salt of a compound similar to “1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride” has been synthesized, and the crystal structure of its dihydrate was determined . This provides valuable information for further studies, such as the investigation of biological and physicochemical properties .

属性

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-5(6)2-1-3-9-7;;/h1-4H,8H2,(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUROPXPIWYNFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2N)N=C1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Acetyloxy)-5-[[2-(acetyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-α1-(bromomethyl)-1,3-benzen](/img/no-structure.png)

![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)

![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145744.png)